molecular formula C15H17Cl2NS B8094143 Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride CAS No. 141358-21-6

Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B8094143
CAS No.: 141358-21-6
M. Wt: 314.3 g/mol
InChI Key: JVZWRAFYMKUEDU-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzenemethanamine core with a 3-chlorophenylthio substituent and two N,N-dimethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 3-chlorothiophenol with benzenemethanamine under basic conditions to form the thioether linkage.

    N,N-Dimethylation: The resulting intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic ring or the nitrogen atoms, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The 3-chlorophenylthio group enhances its binding affinity to certain proteins, while the N,N-dimethyl groups influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Benzenemethanamine, 3-((4-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
  • Benzenemethanamine, 3-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride

Comparison:

  • Uniqueness: The presence of the 3-chlorophenylthio group in Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride provides unique electronic and steric properties, differentiating it from other similar compounds.
  • Reactivity: The position and nature of the substituents on the aromatic ring significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-[3-(3-chlorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNS.ClH/c1-17(2)11-12-5-3-7-14(9-12)18-15-8-4-6-13(16)10-15;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZWRAFYMKUEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)SC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161697
Record name Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141358-21-6
Record name Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141358216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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